molecular formula C11H16N2O B6437045 (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2277044-49-0

(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B6437045
CAS No.: 2277044-49-0
M. Wt: 192.26 g/mol
InChI Key: AIOAPFWXBRTPGN-NXEZZACHSA-N
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Description

(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral amine compound featuring a cyclopentane ring substituted with an amine group and a 4-methylpyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the amine group.

    Introduction of the 4-methylpyridin-2-yloxy group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclopentane ring with the 4-methylpyridin-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The 4-methylpyridin-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of chiral amines on biological systems.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the 4-methylpyridin-2-yloxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine: Similar structure but with a cyclohexane ring.

    (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine is unique due to its specific chiral configuration and the presence of both an amine group and a 4-methylpyridin-2-yloxy group. This combination of functional groups and chirality can result in distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(4-methylpyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOAPFWXBRTPGN-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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